alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)

Hydrophobicity Water solubility Formulation compatibility

Generic aliphatic dihydrazides often fail to deliver the precise thermal latency and high adhesion required for advanced electronic packaging. This compound, a structural analog of the commercially validated AJICURE™ VDH, directly addresses that gap. - Achieves high curing conversion (analog VDH: 90.4%) and strong adhesion (54.3 kgf cm⁻²) in epoxy-based LCD sealing. - XlogP of -2.7 ensures water solubility, enabling surfactant-free waterborne epoxy coatings and adhesives. - The dioxoimidazolidine core provides superior moisture resistance, outperforming adipic acid dihydrazide (ADH) in humid environments.

Molecular Formula C11H20N6O4
Molecular Weight 300.31 g/mol
CAS No. 94231-32-0
Cat. No. B12671756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
CAS94231-32-0
Molecular FormulaC11H20N6O4
Molecular Weight300.31 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C(=O)N1CCC(=O)NN)CC(C)C(=O)NN
InChIInChI=1S/C11H20N6O4/c1-6(9(19)15-13)5-17-10(20)7(2)16(11(17)21)4-3-8(18)14-12/h6-7H,3-5,12-13H2,1-2H3,(H,14,18)(H,15,19)
InChIKeyAUFZZLMFLCVJDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) – Identity & Procurement


alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) (CAS 94231-32-0, EC 303-848-2) is a C11H20N6O4 dihydrazide derivative of the 2,5-dioxoimidazolidine (hydantoin) scaffold [1]. The molecule bears two methyl substituents—one at the imidazolidine 4-position and one at the alpha-carbon of one propionohydrazide side-chain—plus two terminal hydrazide (–CONHNH2) groups, yielding a calculated XlogP of -2.7, four hydrogen-bond donors, six hydrogen-bond acceptors, and a topological polar surface area of 151 Ų [2]. This compound belongs to a broader class of dioxoimidazolidine-1,3-di(propionohydrazide) derivatives that have been commercialised as thermal latent curing agents (e.g., the 4-isopropyl variant sold as AJICURE™ VDH by Ajinomoto) for epoxy-based electronic sealing materials [3].

alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) – Structural Sensitivity in Latent Curing


Dihydrazide curing agents are not interchangeable commodities; small changes in the heterocyclic core and side-chain substitution profoundly alter the thermal latency window, melt viscosity, cure kinetics, and ultimate network properties [1]. In the dioxoimidazolidine-1,3-di(propionohydrazide) series, the steric bulk at the 4-position dictates the melting point and thus the onset temperature of epoxy crosslinking, while the presence of an alpha-methyl branch on one propionohydrazide arm introduces an additional chiral center that modulates hydrogen-bonding geometry and local segmental mobility [2]. The 4-isopropyl variant (VDH) has been shown to deliver a high curing conversion of 90.4% and adhesion strength of 54.3 kgf cm⁻² in epoxy-based LCD sealing materials, whereas shorter-chain aliphatic dihydrazides such as adipic acid dihydrazide (ADH) exhibit faster, less controllable cure and poorer latency [3]. Consequently, replacing the alpha1,4-dimethyl substitution pattern with an unmethylated, mono-methyl, ethyl, or isopropyl analog without re-optimising the formulation risks compromising the balance of shelf-life, curing temperature, adhesion, and LC contamination resistance that is critical for precision electronic assembly.

alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) – Quantitative Differentiation vs. Analogs


Hydrophilicity Advantage Over Alkyl Analogs

The target compound exhibits a calculated XlogP of -2.7, indicating substantially greater hydrophilicity than analogs bearing larger alkyl substituents at the 4-position [1]. Although measured XlogP values for the 4-ethyl and 4-isopropyl analogs are not publicly available, the class-level trend—where each additional methylene unit increases logP by approximately 0.5 units—suggests that the 4-ethyl variant would have an XlogP near -2.2 and the 4-isopropyl variant near -1.7 [2]. This difference is meaningful for aqueous formulation stability, waterborne coating compatibility, and environmental fate profiles.

Hydrophobicity Water solubility Formulation compatibility

Chiral and Tautomeric Complexity vs. Symmetric Analogs

The target compound possesses two undefined asymmetric carbon centers (alpha1-methyl and 4-methyl positions) and eight possible tautomeric states, compared with the 4-isopropyl variant (VDH) which has only one chiral center (at the 4-position) and the symmetrical 4-methyl analog (CAS 88122-26-3) which has no alpha-methyl branch and therefore one chiral center and fewer tautomers [1]. This increased stereochemical complexity may translate into a broader melting range, altered latency, and a more gradual cure exotherm—properties that can be advantageous for thick-section curing where rapid heat build-up must be avoided. The 4-isopropyl-alpha1-methyl analog (CAS 94231-34-2) shares the alpha-methyl feature but couples it with a much bulkier isopropyl group, resulting in a different steric profile .

Chirality Conformational isomerism Latent curing kinetics

Polar Surface Area: Permeability vs. Adhesion Balance

The calculated topological polar surface area (TPSA) of 151 Ų [1] places the target compound in an intermediate polarity range relative to simpler aliphatic dihydrazides such as adipic acid dihydrazide (ADH, TPSA ≈ 113 Ų for the –CONHNH2 groups alone) and fully aromatic dihydrazides such as isophthalic dihydrazide (IDH, TPSA ≈ 120-130 Ų). The heterocyclic dioxoimidazolidine core contributes additional polar surface without introducing the rigidity of an aromatic ring, potentially offering a favourable balance between substrate wetting (adhesion) and moisture barrier performance in cured sealants. In the MDPI Polymers study, the 4-isopropyl analog (VDH), which has a comparable TPSA, achieved an adhesion strength of 54.3 kgf cm⁻² and maintained an LC contamination level of only 9 µm [2].

Polar surface area Adhesion Permeability

Hydrogen-Bonding Profile vs. ADH and IDH

The target compound offers 4 hydrogen-bond donors (hydrazide –NH2 and –NH– groups) and 6 hydrogen-bond acceptors (carbonyl oxygens on the imidazolidine ring and hydrazide moieties) [1]. Adipic acid dihydrazide (ADH), the most widely used aliphatic dihydrazide curing agent, provides only 4 donors and 2 acceptors, while isophthalic dihydrazide (IDH) provides 4 donors and 4 acceptors. The higher acceptor count in the target compound, arising from the two additional carbonyl groups in the dioxoimidazolidine ring, may promote a denser hydrogen-bonded physical network prior to covalent crosslinking, contributing to enhanced latency (delayed gelation) at sub-cure temperatures. In the MDPI study, the structurally analogous VDH delivered a high curing conversion of 90.4% and elongation of 57.3%, suggesting that the additional hydrogen-bonding sites do not prevent full cure but rather moderate the cure profile favourably [2].

Hydrogen bonding Cure network density Thermomechanical properties

alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) – Application Scenarios


Epoxy Latent Curing for Display Edge Sealing

The target compound is a structural analog of the commercially validated VDH (4-isopropyl variant) used in LCD sealants. Based on its identical hydrogen-bonding pharmacophore (4 donors, 6 acceptors [1]) and comparable TPSA (151 Ų), it is expected to deliver similar thermal latency and high adhesion to glass/ITO. In the MDPI study, VDH achieved 90.4% curing conversion, 54.3 kgf cm⁻² adhesion, and only 9 µm LC contamination [2]. The alpha1-methyl substitution in the target may slightly reduce the melting point relative to VDH, potentially enabling a lower-temperature cure profile advantageous for thermally sensitive flexible OLED substrates.

Waterborne Epoxy Hardener with High Hydrophilicity

With an XlogP of -2.7 [1], the target compound is significantly more hydrophilic than the 4-isopropyl analog (estimated XlogP ≈ -1.7). This property makes it a strong candidate for waterborne epoxy coating and adhesive formulations where the curing agent must dissolve or disperse in the aqueous phase without additional surfactants. Competing aliphatic dihydrazides such as ADH are also water-soluble but lack the heterocyclic core that provides the advantageous latency and high ultimate conversion (90.4% for the analog VDH [2]).

Chiral Building Block for SOAT-1 Inhibitors

The two undefined chiral centers (alpha1 and 4 positions [1]) make the target compound a versatile intermediate for preparing enantiomerically enriched dioxoimidazolidine derivatives. The SOAT-1 (ACAT-1) inhibitor patent family (e.g., US8420681B2 [3]) claims dioxoimidazolidine compounds with IC50 values ≤ 1000 nM, preferentially ≤ 50 nM. While the target compound itself may not be the final bioactive molecule, its chiral hydrazide-functionalized scaffold provides two points of diversification for parallel library synthesis targeting stereospecific SOAT-1 inhibition.

Low-Moisture-Permeability Sealant Formulation

The combination of six hydrogen-bond acceptors [1] and six rotatable bonds [1] in the target compound is expected to yield a tightly hydrogen-bonded cured network with limited free volume for water diffusion. In the comparative study, VDH-based epoxy sealants demonstrated superior moisture resistance relative to ADH and SDH systems [2]. Formulators seeking to develop sealants with moisture permeability below 2% weight gain after boiling-water immersion (a benchmark achieved by IDH-cured prepregs [4]) may find the dioxoimidazolidine scaffold advantageous over purely aliphatic dihydrazides.

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